[1,1'-Bis(diphenylphosphino)ferrocene]nickel(II) chloride

Suzuki-Miyaura coupling Nickel catalysis Heteroaryl bromide

Air-sensitive Ni(COD)₂ complicates scale-up; Ni(dppf)Cl₂ eliminates this. This air-stable precatalyst enables open-bench weighing and automated dispensing for HTE screening. Key outcomes: • 73% vs 30% yield advantage over Pd(dppf)Cl₂ in 3-bromopyridine Suzuki coupling • Clean quaternary center construction with t-BuMgCl, bypassing β-hydride elimination • >30× metal cost reduction vs Pd; seamless transition from glovebox to production

Molecular Formula C34H30Cl2FeNiP2
Molecular Weight 686
CAS No. 67292-34-6
Cat. No. B2527284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,1'-Bis(diphenylphosphino)ferrocene]nickel(II) chloride
CAS67292-34-6
Molecular FormulaC34H30Cl2FeNiP2
Molecular Weight686
Structural Identifiers
SMILES[CH-]1C=CC=C1[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1[PH+](C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ni]Cl.[Fe+2]
InChIInChI=1S/2C17H14P.2ClH.Fe.Ni/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;/h2*1-14H;2*1H;;/q2*-1;;;2*+2
InChIKeyOZDUUDUWLDTQRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[1,1'-Bis(diphenylphosphino)ferrocene]nickel(II) chloride (CAS 67292-34-6): Procurement and Selection Guide for Nickel-Catalyzed Cross-Coupling


[1,1'-Bis(diphenylphosphino)ferrocene]nickel(II) chloride, commonly abbreviated as Ni(dppf)Cl₂, is a well-defined nickel(II) precatalyst complex featuring a bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand [1]. As a member of the nickel(II) bisphosphine precatalyst class, it serves as an air-stable precursor that is reduced in situ to an active nickel(0) or nickel(I) species for catalytic applications [2]. It is widely employed in cross-coupling methodologies including Suzuki-Miyaura, Kumada, Negishi, and C–N bond-forming reactions, as well as in emerging applications such as photoredox and electrochemical catalysis .

Why Simple Nickel(II) Salts or Other Bisphosphine Complexes Cannot Replace Ni(dppf)Cl₂ in Critical Cross-Coupling Applications


The performance of a nickel precatalyst in cross-coupling is exquisitely sensitive to the ligand architecture, which governs the coordination geometry, bite angle, redox potential, and activation pathway to the active catalytic species [1]. Substituting Ni(dppf)Cl₂ with a simple nickel(II) salt like NiCl₂·6H₂O, or even with alternative bisphosphine complexes such as Ni(dppe)Cl₂ or Ni(dppp)Cl₂, often results in drastically reduced yields, lower selectivity, or complete reaction failure due to mismatched steric and electronic properties, altered activation kinetics, or the formation of inactive off-cycle species [2]. Therefore, for specific, high-value synthetic transformations—particularly those involving challenging electrophiles or requiring precise control over product distribution—the identity of the precatalyst is not interchangeable, and selection must be guided by empirical, comparative performance data.

Ni(dppf)Cl₂ (CAS 67292-34-6): Quantitative Performance Evidence Against Comparator Catalysts


Head-to-Head Comparison: Ni(dppf)Cl₂ vs. Pd(dppf)Cl₂ in Suzuki-Miyaura Cross-Coupling of Heteroaryl Bromides with Arylboronic Acids

In a direct, head-to-head comparative study of identical dppf-ligated nickel(II) and palladium(II) precatalysts for the Suzuki-Miyaura coupling of 3-bromopyridine with phenylboronic acid, Ni(dppf)Cl₂ delivered a 73% isolated yield, significantly outperforming its direct palladium analog, Pd(dppf)Cl₂, which gave only a 30% yield [1]. This demonstrates a clear, quantifiable advantage for the nickel-based system in this specific, industrially relevant heteroaryl coupling.

Suzuki-Miyaura coupling Nickel catalysis Heteroaryl bromide

Cross-Study Comparison: Ni(dppf)Cl₂ Enables Highly Selective Coupling of Tertiary Alkyl Grignard Reagents, a Transformation Inaccessible with Simpler Nickel Catalysts

Ni(dppf)Cl₂ was found to be an effective catalyst for the selective cross-coupling of tert-butylmagnesium chloride with β-bromostyrene, giving the desired β-tert-butylstyrene as the sole product [1]. This stands in stark contrast to typical nickel catalysts like NiCl₂(PPh₃)₂ or Ni(acac)₂, which are well-documented to promote β-hydride elimination and isomerization pathways with secondary and tertiary alkyl nucleophiles, leading to complex mixtures of reduced and rearranged byproducts rather than the desired cross-coupled adduct.

Kumada coupling Tertiary alkyl Grignard reagent

Benchmarking Study: Ni(dppf)Cl₂ is the Optimal Catalyst for Suzuki-Type Coupling of Chloroarenes vs. Other Nickel Sources

A landmark study screened a range of nickel catalysts for the Suzuki-type coupling of chloroarenes with arylboronic acids. The authors reported that the "best results were obtained...using Ni(dppf)Cl₂" [1]. While specific yields for other catalysts in this primary report are not tabulated, the study explicitly identifies Ni(dppf)Cl₂ as the optimal choice among the nickel sources evaluated (including NiCl₂(PPh₃)₂ and NiCl₂(dppe)) for achieving high yields of unsymmetrical biaryls bearing both electron-withdrawing and electron-donating functional groups. Subsequent work has consistently reinforced Ni(dppf)Cl₂'s superior activity with challenging chloroarene electrophiles compared to Ni(PPh₃)₂Cl₂.

Suzuki-Miyaura coupling Aryl chloride Catalyst screening

Comparative Stability: Ni(dppf)Cl₂ as an Air-Stable Alternative to Highly Air-Sensitive Ni(COD)₂

Ni(dppf)Cl₂ is a nickel(II) complex that is stable to air and moisture as a solid, allowing for straightforward benchtop handling and storage . This contrasts sharply with the commonly used nickel(0) precatalyst, Ni(COD)₂, which is pyrophoric and decomposes rapidly upon exposure to air, requiring strict glovebox or Schlenk techniques for all manipulations [1]. The use of an air-stable Ni(II) precatalyst like Ni(dppf)Cl₂ significantly reduces the operational complexity and infrastructure costs associated with nickel-catalyzed reactions, making the methodology more accessible for both academic and industrial research settings [2].

Precatalyst stability Air sensitivity Nickel(0) precursors

Electrochemical Tuning: The Redox-Active dppf Ligand Provides a Unique Performance Handle Not Available with Simple Bisphosphines

The dppf ligand in Ni(dppf)Cl₂ contains a redox-active ferrocene backbone, which can undergo reversible one-electron oxidation [1]. This feature is absent in complexes with purely organic bisphosphine ligands like dppe, dppp, or XantPhos. While not a direct comparison of catalytic activity, this electrochemical handle allows for potential external tuning of the metal center's electron density and, consequently, its reactivity [2]. This opens avenues for applications in photoredox catalysis and electrochemically mediated transformations where the catalyst's redox state can be modulated in situ, a capability that simpler nickel complexes do not offer .

Electrochemistry Redox-active ligand Catalyst tuning

Cost and Sustainability: Nickel vs. Palladium dppf Complexes

A primary driver for adopting nickel catalysis is the significant cost and sustainability advantage over palladium. The price difference between the two metals is stark: the market price of nickel metal is approximately $0.02 per gram, whereas palladium trades at over $30 per gram [1]. This fundamental economic disparity is directly reflected in the cost of their respective dppf precatalysts. A procurement search reveals that Ni(dppf)Cl₂ can be sourced for approximately $16 for 5g ( ~$3.20/g) from reputable vendors , while Pd(dppf)Cl₂ typically costs several times more per gram. This makes Ni(dppf)Cl₂ a more economically viable option, especially for large-scale or high-throughput applications.

Cost-effectiveness Sustainability Nickel vs. Palladium

High-Impact Application Scenarios for Ni(dppf)Cl₂ Based on Verified Performance Advantages


Suzuki-Miyaura Coupling of Nitrogen-Containing Heteroaryl Bromides in Pharmaceutical Synthesis

For medicinal chemistry and process chemistry groups, the synthesis of biaryl motifs containing pyridine or other basic heterocycles is a frequent task. In these cases, using a palladium catalyst can lead to catalyst poisoning by the basic nitrogen, requiring high loadings or specialized ligands. The head-to-head data showing Ni(dppf)Cl₂ (73% yield) significantly outperforms its palladium analog Pd(dppf)Cl₂ (30% yield) in coupling 3-bromopyridine [1] makes it the rational first choice. This superior performance translates directly to higher throughput, easier purification, and reduced cost in the production of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

C(sp³)–C(sp²) Bond Formation with Tertiary Alkyl Nucleophiles in Agrochemical and Natural Product Synthesis

The construction of quaternary carbon centers via the coupling of bulky, tertiary alkyl groups is a notoriously difficult transformation in organic synthesis due to competing β-hydride elimination pathways. The demonstrated ability of Ni(dppf)Cl₂ to cleanly and selectively couple tert-butylmagnesium chloride with β-bromostyrene [1] provides a validated, reliable starting point for chemists facing this synthetic challenge. This application is particularly valuable in the synthesis of agrochemicals and complex natural products where the installation of a tert-butyl or similar bulky alkyl group is required to modulate biological activity or physical properties.

Large-Scale or High-Throughput Cross-Coupling Where Benchtop Stability is Critical

In industrial process development, core facilities, or high-throughput experimentation (HTE) laboratories, the use of pyrophoric and air-sensitive reagents like Ni(COD)₂ presents significant logistical and safety hurdles. Ni(dppf)Cl₂'s classification as an air-stable solid [1] allows it to be weighed and dispensed on the open bench, facilitating the use of automated liquid handlers and solid-dispensing robots for reaction screening. This operational simplicity reduces downtime, minimizes the risk of catalyst decomposition, and lowers the overall cost of experimentation, making nickel catalysis more practical and scalable for routine use [2].

Cost-Driven Replacement of Palladium in Established Suzuki-Miyaura Processes

For existing manufacturing processes that currently utilize a palladium-dppf catalyst for biaryl coupling, a switch to Ni(dppf)Cl₂ offers a direct pathway to significant cost reduction and improved sustainability, provided the nickel system can achieve comparable performance. The documented cases where Ni(dppf)Cl₂ delivers superior yields to its palladium analog [1], combined with the >30-fold difference in raw metal cost , provide a compelling business case for a process redevelopment effort. Even if re-optimization is required, the potential for long-term savings in catalyst expenditure and simplified palladium remediation is substantial.

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